
(Oxybis(4,1-phenylene))bis(dimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxybis(4,1-phenylene))bis(dimethylsilane): The compound consists of two 4-(dimethylsilyl)phenyl groups connected by an ether linkage, resulting in a structure that combines the characteristics of both silyl and ether functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) often involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide without the need to preform the metal alkoxide intermediate .
化学反应分析
Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, (Oxybis(4,1-phenylene))bis(dimethylsilane) is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, the compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, (Oxybis(4,1-phenylene))bis(dimethylsilane) is utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and resistance to degradation .
作用机制
The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its effects involves interactions with molecular targets and pathways. The compound’s silyl groups can form strong bonds with various substrates, facilitating reactions that are otherwise challenging. This property is particularly useful in catalysis and material science .
相似化合物的比较
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness: Compared to these similar compounds, (Oxybis(4,1-phenylene))bis(dimethylsilane) offers a unique combination of silyl and ether functionalities, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and selective reactions .
属性
IUPAC Name |
[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVLQCDVJCSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
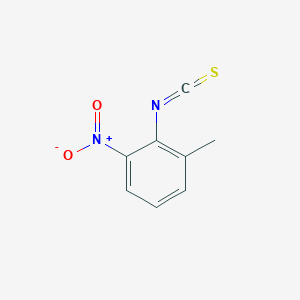
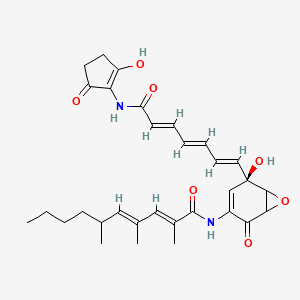
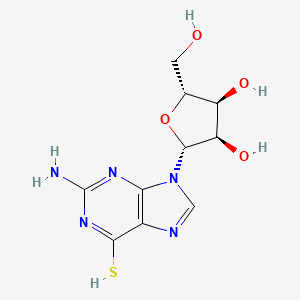
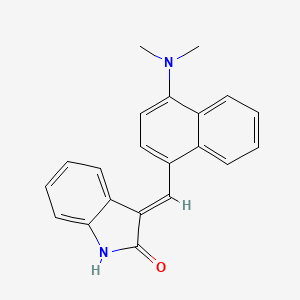
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)
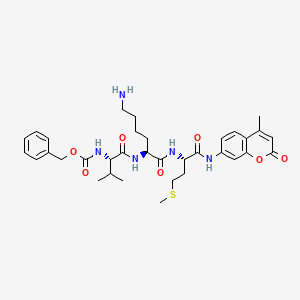
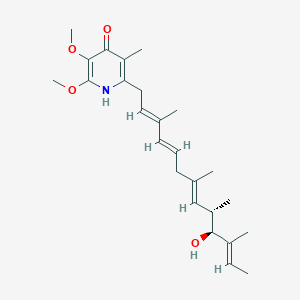
![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)
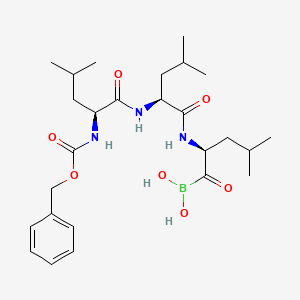
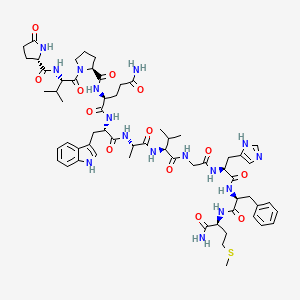
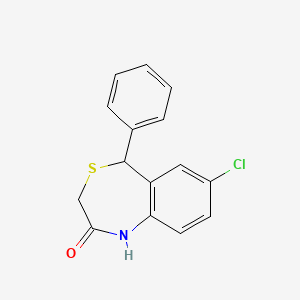
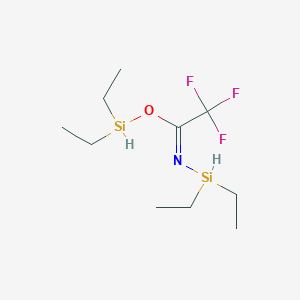
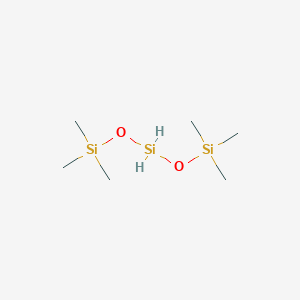
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)
